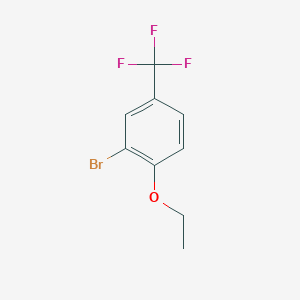
7-溴-4-氯-6-甲基喹啉
描述
7-Bromo-4-chloro-6-methylquinoline is a chemical compound with the empirical formula C10H7BrClN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-chloro-6-methylquinoline can be represented by the SMILES stringBrC1=CC2=NC=CC (Cl)=C2C=C1C . The InChI representation is 1S/C10H7BrClN/c1-6-4-7-9 (12)2-3-13-10 (7)5-8 (6)11/h2-5H,1H3 . Physical And Chemical Properties Analysis
7-Bromo-4-chloro-6-methylquinoline is a solid substance . Its molecular weight is 256.53 .科学研究应用
合成化学和药物应用
- 7-溴-4-氯-6-甲基喹啉已被用作各种化合物的起始物质,尤其是在传染病研究中。例如,Wlodarczyk等人(2011年)通过涉及Knorr反应的两步过程探索了6-溴-2-氯-4-甲基喹啉的合成。该研究侧重于优化条件,以特别导致苯胺形成,这对于制备药物化学中使用的化合物至关重要(Wlodarczyk et al., 2011)。
亲核取代反应中的区域化学
- 该化合物在研究亲核取代反应的区域化学中起着作用。Choi和Chi(2004年)研究了6-溴-2-甲基喹啉-5,8-二酮向7-烷基氨基化合物的转化,强调了7-溴-4-氯-6-甲基喹啉衍生物在理解这些化学过程中的重要性(Choi & Chi, 2004)。
抑制剂合成中间体
- 它作为各种抑制剂合成中的中间体。Lei等人(2015年)描述了从6-溴-4-氯-3-硝基喹啉衍生的化合物的合成,这是PI3K/mTOR抑制剂中的重要中间体。这突显了该化合物在开发用于癌症研究和其他治疗领域的抑制剂中的作用(Lei et al., 2015)。
光致变色性质
- 该化合物的溴和氯取代基在研究光致变色性质中具有重要意义。Voloshin等人(2008年)探索了光致变色的spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines]的合成,使用了类似5-溴-8-羟基喹啉的衍生物。这与开发具有光响应性质的材料相关(Voloshin et al., 2008)。
振动光谱研究
- Arjunan等人(2009年)对7-溴-5-氯-8-羟基喹啉进行了振动光谱研究。该研究提供了有关该化合物的振动模式和结构参数的见解,这对于理解其化学性质和在材料科学中的潜在应用至关重要(Arjunan et al., 2009)。
安全和危害
未来方向
作用机制
The mode of action of a specific quinoline derivative would depend on its chemical structure, including the type and position of its substituents. These structural features can influence the compound’s interaction with its targets, its stability, and its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
The environment in which the compound acts can also affect its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can influence the compound’s ability to reach its targets and exert its effects .
生化分析
Biochemical Properties
7-Bromo-4-chloro-6-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 7-Bromo-4-chloro-6-methylquinoline on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Bromo-4-chloro-6-methylquinoline can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 7-Bromo-4-chloro-6-methylquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Furthermore, 7-Bromo-4-chloro-6-methylquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-4-chloro-6-methylquinoline change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-4-chloro-6-methylquinoline remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 7-Bromo-4-chloro-6-methylquinoline vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At high doses, 7-Bromo-4-chloro-6-methylquinoline can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage range leads to significant changes in biological activity.
Metabolic Pathways
7-Bromo-4-chloro-6-methylquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the levels of metabolites and the overall metabolic flux by inhibiting or activating key enzymes . The compound’s influence on metabolic pathways is crucial for understanding its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-Bromo-4-chloro-6-methylquinoline within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 7-Bromo-4-chloro-6-methylquinoline in different cellular compartments can significantly impact its function and efficacy.
Subcellular Localization
7-Bromo-4-chloro-6-methylquinoline exhibits specific subcellular localization, which is critical for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
7-bromo-4-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRJHBCWXXOJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670937 | |
| Record name | 7-Bromo-4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189105-59-6 | |
| Record name | 7-Bromo-4-chloro-6-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189105-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
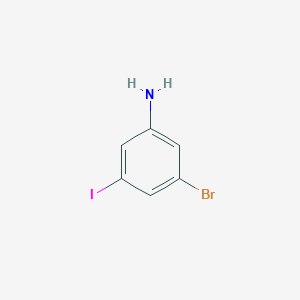
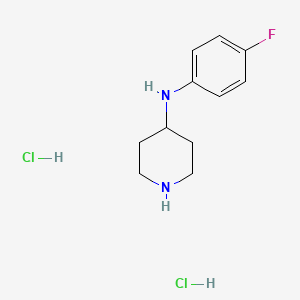


![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)
![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)
![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)
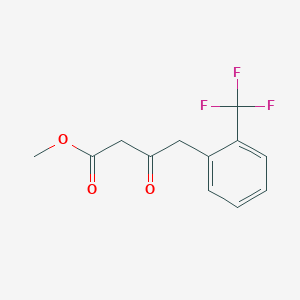
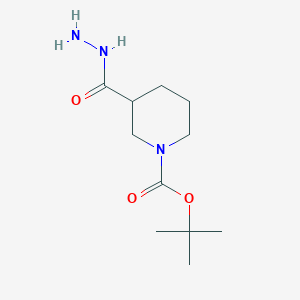
![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)
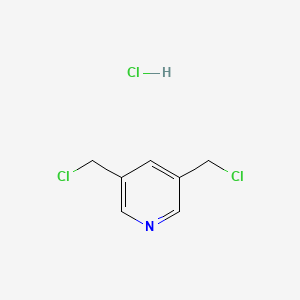
![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1439388.png)

